

# AZD1940 Animal Model Application Notes and Protocols

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## Compound of Interest

Compound Name: AZD1940

Cat. No.: B1665937

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## Introduction

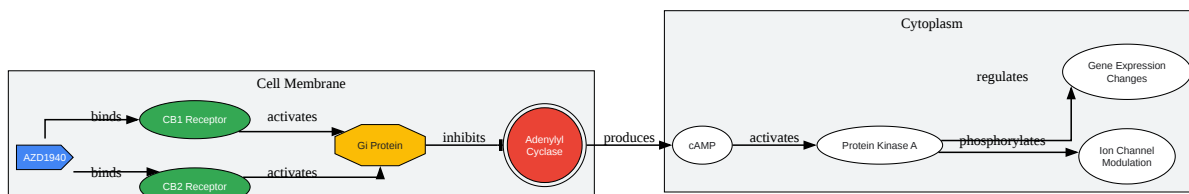
**AZD1940** is a peripherally selective cannabinoid receptor agonist that binds with high affinity to both CB1 and CB2 receptors.[1] Developed by AstraZeneca, it was initially investigated as a potential therapeutic for neuropathic pain.[1] Preclinical studies in animal models demonstrated promising analgesic effects in both inflammatory and neuropathic pain scenarios, with evidence of good peripheral selectivity.[1] However, subsequent human clinical trials did not replicate this analgesic efficacy and revealed unforeseen side effects associated with central cannabinoid activity, leading to the cessation of its development.[1]

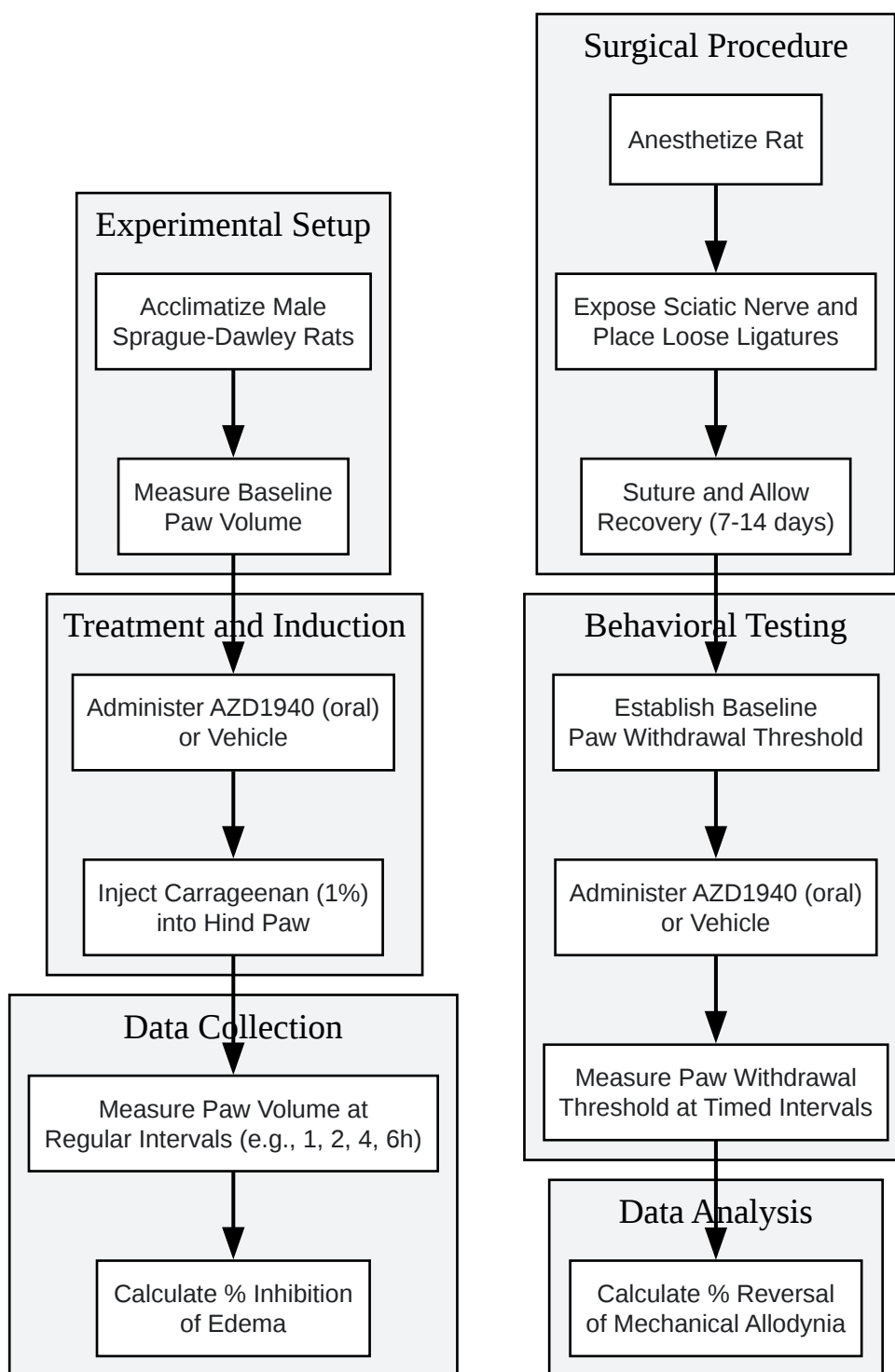
These application notes provide a detailed overview of the preclinical animal model applications of **AZD1940**, including experimental protocols and available data, to aid researchers in understanding its preclinical profile and to guide future research in the field of cannabinoid pharmacology.

## Mechanism of Action & Signaling Pathway

**AZD1940** is a full agonist at both human, rat, and mouse CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs), and their activation by an agonist like **AZD1940** initiates a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of protein kinase

A (PKA) and downstream signaling pathways, ultimately influencing ion channel function and gene expression to produce an analgesic effect.





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## References

- 1. researchgate.net [researchgate.net]
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